Para-Methyl Substitution vs. Unsubstituted 4-Anilino-1-Boc-Piperidine: Molecular Weight, LogP, and Hydrophobicity Quantification
Para-methyl 4-anilino-1-boc-piperidine differs from the unsubstituted parent compound (4-anilino-1-boc-piperidine; CAS 125541-22-2) by the presence of a para-methyl group on the aniline ring. This structural modification results in quantifiably higher molecular weight (290.40 g/mol vs. 276.38 g/mol) and increased lipophilicity as reflected in predicted LogP values (ACD/LogP 3.19 vs. 2.71 for the unsubstituted parent) . The para-methyl substitution produces a molecular formula of C17H26N2O2 compared to C16H24N2O2 for the parent compound, a difference of one carbon and two hydrogen atoms . This molecular weight differential is critical for mass spectrometric identification and quantification in forensic and analytical chemistry applications .
| Evidence Dimension | Molecular weight and lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | MW: 290.40 g/mol; ACD/LogP: 3.19 (predicted); Molecular formula: C17H26N2O2 |
| Comparator Or Baseline | 4-anilino-1-boc-piperidine (CAS 125541-22-2): MW: 276.38 g/mol; ACD/LogP: 2.71 (predicted); Molecular formula: C16H24N2O2 |
| Quantified Difference | ΔMW = +14.02 g/mol (5.1% increase); ΔLogP = +0.48 units |
| Conditions | ChemSpider predicted data using ACD/Labs Percepta Platform PhysChem Module v14.00 |
Why This Matters
The quantifiable molecular weight difference enables unambiguous mass spectrometric differentiation and chromatographic retention time prediction, critical for developing validated LC-MS/MS methods in forensic and analytical laboratories.
